N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide
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Overview
Description
“N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide” is a complex organic compound. It contains a dihydroisoquinoline group, which is a structural motif found in many biologically active natural products and pharmaceutical compounds .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso (thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general properties of its constituent groups. The 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl group is a tetrahydroisoquinoline derivative, a structural motif found in many biologically active compounds .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the dihydroisoquinoline and sulfonyl groups. For example, a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dihydroisoquinoline group could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- Molecular Structure and Interactions: Compounds with sulfonyl groups and isoquinoline derivatives have been studied for their molecular structures, showcasing intramolecular interactions and potential for forming hydrogen-bonded chains. This understanding is crucial for designing compounds with desired physical and chemical properties (Gelbrich, Haddow, & Griesser, 2011).
Pharmacological Applications
- Vasodilatory Activity: Isoquinoline sulfonamide derivatives have been synthesized and evaluated for their vasodilatory actions, suggesting potential applications in cardiovascular drug development (Morikawa, Sone, & Asano, 1989).
Synthetic Methodologies
- Novel Synthetic Approaches: Research into tetrahydroisoquinolines highlights novel synthetic methodologies for accessing these structures, which are central to various pharmacologically active compounds. These methods include cyclizations promoted by specific catalysts, offering pathways to potential drug analogs (Bunce, Cain, & Cooper, 2012).
Antitumor and Anticancer Studies
- Cytotoxicity and Docking Simulations: Certain isoquinoline derivatives have been synthesized and assessed for their cytotoxicity against various cancer cell lines, accompanied by docking simulations to understand their interactions with biological targets. This research indicates their potential utility in antitumor treatments (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).
Chemical Biology and Molecular Probes
- Fluorescence-based Applications: Studies on isoquinoline derivatives have also explored their applications as fluorescent probes, leveraging their unique optical properties for temperature sensing and possibly for molecular imaging in biological systems (Cao et al., 2014).
Future Directions
Mechanism of Action
Mode of Action
The compound, in its enamine form, readily reacts with acyl iso(thio)cyanates, affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . The reaction of the enamine with primary amines of diverse classes in the presence of 2 equivalents of formaldehyde results in 1,2-fused N-substituted tetrahydropyrimidinoisoquinolines .
Biochemical Pathways
The compound affects several biochemical pathways. It participates in the formation of 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . These compounds are formed in high yields when the compound, in its enamine form, reacts with acyl iso(thio)cyanates .
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-4-5-6-18(21)19-8-10-26(22,23)20-9-7-14-11-16(24-2)17(25-3)12-15(14)13-20/h11-12H,4-10,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZVLVVFOUFYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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